N-Hydroxycytidine 5'-(Dihydrogen Phosphate)
Description
Significance of Nucleoside Analogues in Antiviral Drug Discovery Research
Nucleoside and nucleotide analogues are a cornerstone of antiviral therapy, forming the basis for many clinically essential medications. mdpi.comnih.gov These synthetic compounds are designed to mimic naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. nih.gov By structurally resembling these natural molecules, analogues can be recognized and incorporated into viral genetic material by viral enzymes, such as DNA and RNA polymerases. mdpi.com However, due to their modified structure, they disrupt the process of viral replication. nih.gov This interference can occur through several mechanisms, including terminating the growing DNA or RNA chain or, as in the case of N-hydroxycytidine's active form, by introducing mutations into the viral genome. researchgate.netwikipedia.org
The success of nucleoside analogues is evident in their widespread use against a variety of viral infections, including those caused by human immunodeficiency virus (HIV), hepatitis B virus (HBV), hepatitis C virus (HCV), and herpes simplex virus (HSV). mdpi.comnih.gov The first successful antiviral drug, acyclovir, is a nucleoside analogue effective against herpesvirus infections. wikipedia.org Similarly, zidovudine (B1683550) (AZT) was the first antiviral approved for treating HIV and is also a nucleoside analogue. wikipedia.org The broad-spectrum potential of these compounds continues to drive their development for treating and preventing current and emerging infectious diseases. mdpi.com
Historical Context and Evolution of Cytidine-Based Antiviral Strategies
The era of antiviral drug development began with the approval of idoxuridine (B1674378) in 1963. nih.govnih.gov Early research focused on developing compounds that could selectively target viral replication without causing significant harm to the host. nih.gov Nucleoside analogues quickly became a focal point of this research due to their ability to specifically target viral polymerases. researchgate.net
N-hydroxycytidine itself was first described in the scientific literature in 1980 as a potent mutagen in bacteria and phages. drugbank.com The exploration of cytidine (B196190) analogues as antiviral agents is part of a broader strategy to develop a diverse arsenal (B13267) of nucleoside-based drugs. While early efforts led to drugs like vidarabine (B1017) (an adenosine (B11128) analogue), the field has since expanded to include analogues of all the natural nucleobases. researchgate.net The development of cytidine-based strategies has been particularly important in targeting RNA viruses. These strategies often leverage the specific mechanisms of viral RNA-dependent RNA polymerases (RdRp), which are essential for the replication of many viruses. tcichemicals.com
Current Research Paradigms and the Academic Relevance of N-Hydroxycytidine 5'-(Dihydrogen Phosphate)
N-Hydroxycytidine 5'-(Dihydrogen Phosphate) and its subsequent triphosphate form, N-hydroxycytidine triphosphate (NHC-TP), are at the forefront of contemporary virological research, largely due to their role as the active metabolites of the oral prodrug molnupiravir (B613847). nih.govresearchgate.netnih.gov Molnupiravir itself is rapidly hydrolyzed in the body to N-hydroxycytidine (NHC), which is then taken up by cells and phosphorylated to its active triphosphate form. nih.gov
The primary mechanism of action for NHC-TP is through a process known as "viral error catastrophe." drugbank.com NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp). nih.gov The viral polymerase incorporates the NHC monophosphate into the newly synthesized viral RNA strand. nih.gov Due to its ability to exist in two tautomeric forms, the incorporated NHC can pair with either guanosine (B1672433) or adenosine during subsequent rounds of replication. nih.gov This leads to an accumulation of mutations throughout the viral genome, ultimately rendering the virus unable to produce viable progeny. nih.govresearchgate.netnih.gov
Biochemical studies have shown that NHC-TP primarily competes with cytidine triphosphate (CTP) for incorporation into the viral RNA. nih.gov Research has demonstrated the potent activity of NHC against a broad spectrum of RNA viruses, including various coronaviruses like SARS-CoV-2 and its variants of concern, influenza viruses, and Ebola virus. nih.govnews-medical.netnih.gov The academic relevance of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) is thus intrinsically linked to the ongoing effort to develop broad-spectrum, orally bioavailable antiviral drugs to combat both existing and future viral threats. mdpi.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O9P/c13-6-4(3-20-22(17,18)19)21-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOUVDKCXLKHKY-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964462 | |
| Record name | 4-(Hydroxyamino)-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4988-54-9 | |
| Record name | Cytidine, N-hydroxy-, 5'-(dihydrogenphosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Hydroxyamino)-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of N Hydroxycytidine 5 Dihydrogen Phosphate
Stereoselective Synthesis of N-Hydroxycytidine Nucleoside Precursors
The foundation for synthesizing N-Hydroxycytidine 5'-(Dihydrogen Phosphate) lies in the efficient production of its nucleoside precursor, N-Hydroxycytidine (NHC). Stereoselectivity is crucial in this step to ensure the correct configuration of the ribose sugar moiety, which is essential for its biological activity.
Enzymatic Approaches to Nucleoside Synthesis and Modification
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing nucleoside analogs. A significant breakthrough in the synthesis of NHC involves a biocatalytic process utilizing an engineered cytidine (B196190) deaminase (CD). researchgate.net Researchers have successfully engineered this enzyme, which naturally catalyzes the hydrolysis of cytidine to uridine (B1682114), to instead promote the hydroxyaminolysis of cytidine. researchgate.net
Through iterative site-saturation mutagenesis, a heptamutated variant of cytidine deaminase was developed that efficiently catalyzes the condensation of cytidine with hydroxylamine (B1172632) to yield N-hydroxycytidine. researchgate.net A key advantage of this biocatalytic method is the ability to achieve high product concentrations, leading to the in situ crystallization of NHC. This crystallization drives the reaction equilibrium toward the product, significantly increasing the yield beyond what is typically achievable with the wild-type enzyme. researchgate.net
This optimized process allows for the synthesis of N-hydroxycytidine on a large scale with high efficiency and purity, demonstrating the power of biocatalysis in manufacturing key pharmaceutical intermediates. researchgate.net
Chemo-Enzymatic Strategies for Phosphate (B84403) Moiety Introduction
Chemo-enzymatic strategies combine the advantages of both chemical synthesis and biocatalysis to create efficient and selective reaction pathways. For the synthesis of N-Hydroxycytidine 5'-(Dihydrogen Phosphate), a logical chemo-enzymatic route involves the enzymatic phosphorylation of the chemically or enzymatically synthesized NHC precursor.
Nucleoside kinases are a class of enzymes that catalyze the transfer of a phosphate group from a donor like ATP to a nucleoside, typically at the 5'-hydroxyl position. mdpi.com Various kinases, such as Drosophila melanogaster deoxynucleoside kinase and Bacillus subtilis deoxycytidine kinase, have been employed for the phosphorylation of a wide range of canonical and modified nucleosides, often achieving reaction yields between 40% and 90%. mdpi.com
A chemo-enzymatic cascade for producing N-Hydroxycytidine 5'-(Dihydrogen Phosphate) would first involve the synthesis of the NHC nucleoside, for instance, using the engineered cytidine deaminase described previously. The purified NHC would then serve as a substrate for a suitable nucleoside kinase. This two-step process leverages the high stereoselectivity and efficiency of enzymes for both the precursor synthesis and the subsequent regioselective phosphorylation, minimizing the need for complex protection and deprotection steps often required in purely chemical syntheses. mdpi.comnih.gov
Phosphorylation Chemistry and Regioselective Synthesis of 5'-Phosphate Derivatives
Direct chemical phosphorylation is a fundamental method for the synthesis of nucleotides. The primary challenge lies in achieving regioselectivity, specifically targeting the 5'-hydroxyl group of the nucleoside while avoiding reactions with the 2'- and 3'-hydroxyls of the ribose ring and the N4-hydroxyamino group on the base.
Chemical Phosphorylation Methods for N-Hydroxycytidine
Several chemical methods have been developed for the phosphorylation of nucleosides. One direct route to synthesizing N-Hydroxycytidine 5'-(Dihydrogen Phosphate) involves starting with a pre-phosphorylated precursor. Research has shown that 5'-phosphonates of N-hydroxycytidine can be prepared by reacting commercially available cytidine 5'-phosphonates (like Cytidine 5'-monophosphate, CMP) with aqueous hydroxylamine hydrochloride at a controlled pH. researchgate.net This method cleverly circumvents the challenges of direct phosphorylation of NHC by modifying the base of an already phosphorylated nucleoside.
Alternatively, general phosphorylation reagents can be applied to NHC, although this often requires a strategy of protecting the other hydroxyl groups. Common phosphorylation methods include:
Phosphorus oxychloride (POCl₃): A widely used and reactive phosphorylating agent.
The Yoshikawa method: Utilizes POCl₃ in a trialkyl phosphate solvent, which is a mild method for phosphorylating unprotected nucleosides.
Phosphoramidite (B1245037) chemistry: Involves the use of phosphoramidite reagents followed by oxidation, a cornerstone of oligonucleotide synthesis that can be adapted for monophosphate production. mdpi.com
For instance, in the synthesis of NHC analogs, 4-chlorophenyl phosphorodichloridate in the presence of 1,2,4-triazole (B32235) has been used as a phosphorylating agent, highlighting the types of reagents employed in this field. mdpi.comsemanticscholar.org
Optimization of Synthetic Yields and Purity for Research Applications
The efficiency of the synthetic route is crucial for providing sufficient material for research and potential therapeutic applications. Optimization focuses on maximizing yield and purity while minimizing steps and cost.
The biocatalytic synthesis of the NHC precursor has been highly optimized. By increasing substrate loading and reducing the reaction temperature, researchers could achieve in situ crystallization of the product. researchgate.net This strategy resulted in excellent isolated yields and high purity, as detailed in the table below.
| Method | Starting Material | Isolated Yield | Purity | Scale |
|---|---|---|---|---|
| Purified Engineered Enzyme (CD1.3) | 5 g Cytidine | 85% | >98% | Gram-scale |
| Lyophilized Cell-Free Extract | 38 g Cytidine | 89% | >96% | Large-scale (200 mL) |
In chemical syntheses, such as the one-pot synthesis of the prodrug Molnupiravir (B613847) from cytidine, optimization of reagents (e.g., using isobutyric anhydride (B1165640) over isobutyryl chloride) and catalysts (e.g., adding DMAP) has led to significant improvements in yield, with some steps reaching up to 90-92%. acs.org Such optimizations are critical for making these compounds accessible for further studies.
Design and Synthesis of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) Analogs for Structure-Activity Relationship Studies
To understand the structural requirements for antiviral activity and to develop potentially more potent or less toxic compounds, various analogs of N-hydroxycytidine are synthesized and evaluated. These studies provide crucial structure-activity relationship (SAR) data. Since NHC must be converted to its 5'-triphosphate form to be active, the synthesis and evaluation of NHC nucleoside analogs is an indirect study of their corresponding 5'-(Dihydrogen Phosphate) analogs, as the initial phosphorylation to the monophosphate is the first metabolic step. nih.govdrugbank.com
A series of thirteen 4-NHOH pyrimidine (B1678525) nucleoside analogs were synthesized to probe the SAR. nih.govsemanticscholar.org Modifications included changes to the sugar moiety (e.g., carbocyclic versions, 2',3'-dideoxy versions) and the heterocyclic base. The subsequent in vitro evaluation against SARS-CoV-2 revealed that even minor structural changes could lead to a complete loss of antiviral potency, highlighting the highly specific nature of the interaction with viral polymerase. nih.govsemanticscholar.org
| Compound | Modification from NHC | % Viral Inhibition at 10 µM |
|---|---|---|
| N-Hydroxycytidine (NHC) | Reference | >99% |
| Carbocyclic NHC analog | Ribose ring replaced with cyclopentyl | Not significant |
| 2',3'-dideoxy-NHC analog | 2' and 3' hydroxyls removed | Not significant |
| Selenoriboside NHC analog | Ribose ring oxygen replaced with Selenium | Not significant |
Another area of derivatization is the synthesis of 5'-O-ester prodrugs. By attaching various carboxylic acids to the 5'-hydroxyl group of NHC via Steglich esterification, researchers have developed novel prodrugs. utmb.edu This strategy aims to improve pharmacological properties. The antiviral activity of these derivatives against different coronaviruses established a clear relationship between the chemical structure of the ester promoiety and the resulting antiviral effect, with a conjugate based on 3-methyl phenoxyacetic acid showing high activity. utmb.edu These studies underscore the importance of the 5'-position for developing effective prodrugs that can be efficiently metabolized to the active 5'-monophosphate and subsequently to the 5'-triphosphate form within the cell.
Modifications to the N4-Hydroxy Group and Cytosine Base
The N4-hydroxy group of N-Hydroxycytidine is a key functional group that distinguishes it from cytidine and is crucial for its biological activity. Modifications at this position are a primary strategy for creating derivatives with altered properties.
One common approach is the acylation of the N4-hydroxy group . This can be achieved by reacting N-Hydroxycytidine with an excess of an acyl chloride or imidazolide, leading to the formation of N4-(acyloxy) derivatives. For instance, derivatives such as N4-(pivaloyloxy)- and N4-(benzoyloxy)cytidines have been synthesized through this method. These modifications can influence the compound's lipophilicity and metabolic stability. researchgate.net
Another strategy involves the synthesis of N4-O-acyl cytidines . For example, β-D-N4-O-isobutyrylcytidine has been synthesized from uridine. This multi-step synthesis involves the protection of the hydroxyl groups of uridine with t-butyldimethylsilyl chloride (TBDMSCl), followed by a series of reactions to introduce the N4-hydroxy group and subsequent acylation. utmb.edu
Furthermore, isosteric analogs of the N-hydroxyisobutyryl moiety have been introduced at the N4-position. This involves substituting the sulfonyl group of a synthetic intermediate with various amines, such as tert-butyl hydrazinecarboxylate, 2-ethanolamine, and l-amino acid ethyl esters, to yield a range of N4-substituted cytidine derivatives. nih.gov
The synthesis of the core N-Hydroxycytidine structure itself can be achieved through various routes. A biocatalytic process has been developed using an engineered cytidine deaminase, which facilitates the hydroxyaminolysis of cytidine to produce N-Hydroxycytidine. researchgate.net A two-step chemical synthesis from cytidine, involving esterification and hydroxamination, has also been reported as an efficient alternative to previous multi-step processes that started from the more expensive uridine. researchgate.net
The following table summarizes some of the synthesized derivatives with modifications to the N4-hydroxy group:
| Derivative Name | Modifying Group | Synthetic Method | Reference |
| N4-(Pivaloyloxy)cytidine | Pivaloyl | Acylation with acyl chloride | researchgate.net |
| N4-(Benzoyloxy)cytidine | Benzoyl | Acylation with acyl chloride | researchgate.net |
| β-D-N4-O-isobutyrylcytidine | Isobutyryl | Multi-step synthesis from uridine | utmb.edu |
| N4-(tert-butoxycarbonylamino)cytidine | tert-butyl hydrazinecarboxylate | Nucleophilic substitution | nih.gov |
| N4-(2-hydroxyethylamino)cytidine | 2-ethanolamine | Nucleophilic substitution | nih.gov |
Stereochemical Considerations and Modifications of the Ribofuranose Ring
The stereochemistry of the ribofuranose ring is a critical determinant of the biological activity of nucleoside analogues. Even minor modifications to the sugar moiety can significantly impact their ability to be recognized and processed by cellular enzymes.
The synthesis of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) itself can be approached by direct phosphorylation of N-Hydroxycytidine or by starting from a pre-phosphorylated precursor. For instance, 5'-phosphonates of N-Hydroxycytidine have been prepared through the reaction of cytidine 5'-phosphonates with aqueous hydroxylamine hydrochloride. researchgate.net In biological systems, N-Hydroxycytidine is efficiently converted to its 5'-triphosphate form by cellular kinases. nih.govnih.gov
Modifications to the ribofuranose ring are often explored to create prodrugs or to alter the conformational properties of the nucleoside. A common strategy is the synthesis of 5'-O-ester derivatives . These prodrugs can enhance the oral bioavailability of the parent nucleoside. The synthesis of such derivatives typically involves the protection of the 2' and 3' hydroxyl groups of N-Hydroxycytidine, for example, as an acetonide. The 5'-hydroxyl group is then available for esterification. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, is a common method for this purpose. nih.govmdpi.com
Research into other ribose modifications has revealed that the precise stereochemistry of the sugar is crucial for biological activity. A study on various analogues of N-Hydroxycytidine demonstrated that even small changes to the ribose ring can lead to a complete loss of antiviral activity. The following modifications were found to abrogate the anti-SARS-CoV-2 activity of N-Hydroxycytidine mdpi.com:
2'-Modifications : Introduction of substituents at the 2'-position.
4'-Fluorination : Replacement of the 4'-hydrogen with fluorine.
Carbocyclic Sugar : Replacement of the ring oxygen with a methylene (B1212753) group.
Seleno Sugar : Replacement of the ring oxygen with a selenium atom.
L-enantiomer : Use of the unnatural L-ribose configuration instead of the natural D-ribose.
2',3'-Dideoxy : Removal of the 2' and 3' hydroxyl groups.
Dioxolane Analog : Replacement of the ribofuranose ring with a dioxolane ring.
These findings highlight the stringent stereochemical and structural requirements of the ribofuranose moiety for the biological activity of N-Hydroxycytidine and its phosphorylated derivatives.
The table below details some of the ribofuranose modifications and their impact on the activity of N-Hydroxycytidine analogs.
| Modification | Description | Impact on Antiviral Activity | Reference |
| 5'-O-Esterification | Addition of an ester group at the 5'-position | Prodrug strategy to improve bioavailability | nih.govmdpi.com |
| 2'-Modification | Substitution at the 2'-position | Abrogation of activity | mdpi.com |
| 4'-Fluorination | Fluorine at the 4'-position | Abrogation of activity | mdpi.com |
| Carbocyclic Sugar | Ring oxygen replaced by CH2 | Abrogation of activity | mdpi.com |
| Seleno Sugar | Ring oxygen replaced by Se | Abrogation of activity | mdpi.com |
| L-NHC | L-ribose enantiomer | Abrogation of activity | mdpi.com |
| 2',3'-Dideoxy | Removal of 2' and 3' hydroxyls | Abrogation of activity | mdpi.com |
| Dioxolane Analog | Ribose replaced by dioxolane | Abrogation of activity | mdpi.com |
Table of Compounds
Intracellular Metabolism and Biochemical Activation of N Hydroxycytidine 5 Dihydrogen Phosphate
Pathways of Intracellular Phosphorylation to Active Triphosphate Forms
Upon cellular uptake, N-hydroxycytidine is rapidly and extensively phosphorylated in a stepwise manner to its 5'-monophosphate (NHC-MP), 5'-diphosphate (NHC-DP), and ultimately to the active 5'-triphosphate (NHC-TP) form. nih.govnih.govnih.gov This sequential phosphorylation is a critical activation pathway, converting the parent nucleoside into a substrate for viral RNA-dependent RNA polymerase. nih.gov Studies in various liver cell models, including Huh-7 cells, HepG2 cells, and primary human hepatocytes, have demonstrated this efficient conversion, leading to the accumulation of NHC-TP within the cell. nih.govnih.gov
The phosphorylation of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) (NHC-MP) to its diphosphate (B83284) and triphosphate forms is catalyzed by host cell kinases that normally act on endogenous pyrimidine (B1678525) nucleotides. Given NHC's structural similarity to cytidine (B196190), it is a substrate for the same enzymatic pathways.
UMP/CMP Kinase (Cytidylate Kinase): The first phosphorylation step, converting the monophosphate (NHC-MP) to the diphosphate (NHC-DP), is likely catalyzed by UMP/CMP kinase (CMK). This enzyme is responsible for transferring a phosphate (B84403) group from ATP to CMP (or UMP) to form CDP (or UDP). nih.gov The catalytic function of cytidylate kinase is crucial for maintaining the cellular pool of pyrimidine diphosphates. nih.gov
Nucleoside Diphosphate Kinase (NDPK): The subsequent phosphorylation of the diphosphate metabolite (NHC-DP) to the active triphosphate form (NHC-TP) is primarily carried out by nucleoside diphosphate kinases. researchgate.net These enzymes exhibit broad substrate specificity and are responsible for catalyzing the transfer of the terminal phosphate group from a nucleoside triphosphate (commonly ATP) to a nucleoside diphosphate.
Deamination Pathways and Formation of Metabolically Related Uridine (B1682114) Analogs
In parallel with its anabolic phosphorylation, N-hydroxycytidine and its metabolites can be catabolized through a deamination pathway. This process leads to the formation of uridine and its corresponding phosphorylated derivatives, representing a significant metabolic route in several cell types. nih.govnih.gov
The primary enzyme responsible for the deamination of NHC is cytidine deaminase (CDA). nih.govoup.com This ubiquitous enzyme catalyzes the hydrolytic deamination of cytidine and its analogs. nih.gov In the case of NHC, CDA metabolizes the compound to form N-hydroxyuridine, which can then be further processed. tandfonline.com LC-MS analysis has confirmed the production of uridine from NHC when treated with CDA, with conversion rates of up to 60%. tandfonline.com This enzymatic action is a key step in the catabolism of NHC. nih.govtandfonline.com
| Substrate | Enzyme | Primary Metabolite | Conversion Rate |
|---|---|---|---|
| N-Hydroxycytidine (NHC) | Cytidine Deaminase (CDA) | Uridine | Up to 60% |
| Cytidine (Natural Substrate) | Cytidine Deaminase (CDA) | Uridine | ~100% |
Data derived from studies on CDA-mediated metabolism of NHC. tandfonline.com
Following the deamination of NHC to its uridine analog, this new metabolite can enter the cellular pyrimidine salvage pathway. Here, it is sequentially phosphorylated by host kinases to generate uridine monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP). nih.govnih.gov The presence of these uridine phosphates as significant metabolites has been confirmed in liver cells incubated with NHC. nih.gov In certain cell lines, such as Huh-7, UTP was identified as the predominant early metabolite, highlighting the efficiency of both the deamination and subsequent phosphorylation pathways. nih.govnih.gov
Compartmentalization and Dynamic Pool Sizes of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) and its Metabolites in Cell Models
The intracellular concentration and distribution of NHC-MP and its subsequent metabolites are dynamic and vary between different cell types. Studies in various liver cell models have quantified the intracellular pools of NHC-triphosphate and the major metabolites derived from it, CTP and UTP.
In clone A cells (an HCV replicon system), NHC-TP was the most abundant metabolite for up to 8 hours. nih.gov However, in the parental Huh-7 cell line and in primary human hepatocytes, UTP was the predominant early metabolite. nih.govnih.gov The intracellular half-life of NHC-triphosphate in Huh-7 cells was calculated to be approximately 3.0 ± 1.3 hours, while the CTP and UTP metabolites derived from NHC had longer half-lives of 10.4 ± 3.3 hours and 13.2 ± 3.5 hours, respectively. nih.govnih.gov
| Cell Line | Metabolite | 2 hours | 4 hours | 8 hours | 24 hours |
|---|---|---|---|---|---|
| Clone A | NHC-TP | 32.8 ± 12.3 | 41.7 ± 11.7 | 44.5 ± 21.0 | 15.8 ± 3.9 |
| CTP | 12.5 ± 4.5 | 22.2 ± 1.8 | 40.3 ± 13.7 | 43.6 ± 12.6 | |
| UTP | 14.8 ± 4.7 | 21.8 ± 3.8 | 39.8 ± 10.2 | 52.8 ± 15.6 | |
| Huh-7 | NHC-TP | 38.2 ± 14.1 | 48.3 ± 14.3 | 35.5 ± 10.4 | 16.5 ± 5.9 |
| CTP | 16.1 ± 6.2 | 25.8 ± 5.3 | 33.9 ± 12.1 | 32.5 ± 11.6 | |
| UTP | 46.9 ± 16.9 | 41.9 ± 10.9 | 34.5 ± 10.1 | 28.3 ± 10.1 | |
| HepG2 | NHC-TP | 42.7 ± 21.1 | 72.4 ± 30.3 | 43.1 ± 19.3 | 12.1 ± 4.8 |
| CTP | 11.2 ± 4.9 | 18.4 ± 7.6 | 24.5 ± 10.1 | 25.7 ± 9.9 | |
| UTP | 13.8 ± 5.9 | 20.3 ± 8.1 | 21.9 ± 8.9 | 19.6 ± 7.7 |
Data represents the mean ± standard deviation from studies incubating cells with 10 μM radiolabeled NHC. nih.gov
Cellular Permeation Mechanisms and Transporter Involvement for Nucleoside Precursors
Nucleoside analogs, including N-Hydroxycytidine (NHC), are typically hydrophilic, which limits their ability to passively diffuse across cellular membranes nih.gov. Consequently, their entry into cells relies on transport mechanisms mediated by specific proteins researchgate.netnih.gov. In vitro studies have confirmed that NHC is a substrate for nucleoside uptake transporters nih.gov.
The transport of nucleosides and their analogs through cellular membranes is often facilitated by active transporters researchgate.net. While the specific transporters responsible for NHC uptake have not been definitively identified in all contexts, analysis of structurally similar endogenous molecules provides strong indications. Cytidine, an endogenous nucleoside, is a known substrate for several transporters, including the sodium/nucleoside cotransporter 1 (SLC28A1), the solute carrier family 28 member 3 (SLC28A3), and the equilibrative nucleoside transporter 1 (SLC29A1) biorxiv.org.
Furthermore, uridine, which is a metabolite of NHC, binds to the sodium-dependent nucleobase transporter (SLC23A4), the equilibrative nucleoside transporter 2 (SLC29A2), and the equilibrative nucleoside transporter 3 (SLC29A3) biorxiv.org. It is plausible that NHC utilizes one or more of these transport proteins for its cellular entry, given its structural similarity to cytidine. However, it is also noted that some nucleoside analogues exhibit a low affinity for these natural transporters, which can limit oral absorption and cellular uptake, often necessitating the use of prodrug strategies to improve bioavailability researchgate.netnih.gov.
Molecular Mechanism of Action and Enzyme Interaction Dynamics
Elucidation of Viral RNA Polymerase Substrate Specificity and Incorporation Fidelity
The primary target of NHC-TP is the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication and transcription of the genome of RNA viruses. nih.govacs.orgmdpi.com
Once phosphorylated, NHC-TP acts as a competitive substrate for the viral RdRp, vying with endogenous cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP) for incorporation into the nascent viral RNA strand. nih.govnih.govmdpi.com Unlike some nucleoside analogs that act as chain terminators, NHC-TP does not immediately halt RNA synthesis upon incorporation. nih.gov Instead, the polymerase continues to extend the RNA chain, allowing for the integration of multiple NHC molecules into a single viral genome. nih.gov
The efficiency of NHC-TP incorporation can be influenced by the intracellular concentrations of competing natural nucleotides. nih.govbiorxiv.org Studies have shown that inhibiting host enzymes involved in pyrimidine (B1678525) biosynthesis, such as dihydroorotate (B8406146) dehydrogenase (DHODH) and CTP synthetase (CTPS), can synergistically enhance the antiviral activity of N-Hydroxycytidine. biorxiv.orgbiorxiv.org By depleting the cellular pools of CTP, the competition for RdRp is reduced, leading to a higher rate of NHC incorporation into the viral RNA. biorxiv.orgbiorxiv.org
Structural biology techniques, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been instrumental in visualizing the interaction between viral RdRp, the RNA template-product duplex, and the incorporated N-Hydroxycytidine. nih.govnih.gov These studies have confirmed the formation of stable NHC:Guanine (B1146940) and NHC:Adenine (B156593) base pairs within the active site of the polymerase. nih.gov
Cryo-EM structures of viral polymerase complexes have provided near-atomic resolution images, revealing how the enzyme accommodates the NHC nucleotide. morgridge.orgnih.govresearchgate.net This structural insight is crucial for understanding the lack of immediate chain termination and the subsequent steps of mutagenesis. The ability to model the polymerase-NHC-TP complex helps to elucidate the specific molecular interactions that allow for its recognition and incorporation as a substrate. researchgate.net
Mechanisms of Viral Mutagenesis Induction and Error Catastrophe
The core of N-Hydroxycytidine's antiviral mechanism is not the inhibition of polymerase activity but the induction of widespread mutations in the viral genome, a process termed lethal mutagenesis or "error catastrophe". nih.govnih.govresearchgate.net
N-Hydroxycytidine exhibits tautomerism, existing in two interchangeable forms: an amino form and an imino form. nih.govacs.orgresearchgate.net This property is central to its mutagenic action. nih.govbiorxiv.org The amino tautomer is structurally analogous to cytidine and preferentially forms a Watson-Crick base pair with guanine. nih.govnih.govresearchgate.net Conversely, the imino tautomer resembles uridine and can form a base pair with adenine. nih.govresearchgate.net
This base-pairing ambiguity means that when the RdRp encounters an NHC residue in the template RNA strand, it can incorporate either a guanine or an adenine into the new complementary strand with comparable efficiency. nih.gov This leads to a high frequency of G-to-A and C-to-U transition mutations in the viral progeny. nih.govnih.govnih.gov NMR spectroscopy studies have provided conclusive experimental evidence for the existence of both tautomeric forms of NHC within RNA base pairs, confirming that NHC forms a Watson-Crick pair with guanine via its amino form and a weakly hydrogen-bonded pair with adenine via its imino form. acs.orgnih.gov
| Tautomeric Form of N-Hydroxycytidine | Mimics Natural Base | Pairing Partner | Resulting Mutation Type |
|---|---|---|---|
| Amino (Hydroxylamine) | Cytidine | Guanine (G) | Template C -> Progeny U (via NHC:A pairing in next round) |
| Imino (Oxime) | Uridine | Adenine (A) | Template G -> Progeny A (via NHC:A pairing in next round) |
The accumulation of mutations throughout the viral genome with each replication cycle leads to an "error catastrophe". nih.govnih.gov The high mutational burden eventually exceeds the virus's tolerance threshold, resulting in the production of non-viable virions with dysfunctional proteins. nih.govsemanticscholar.org This reduction in the production of infectious virus particles ultimately suppresses the viral population. biorxiv.org
Studies have demonstrated that treatment with N-Hydroxycytidine leads to the generation of less fit viruses. nih.govplos.org However, the high mutation rate also has implications for the evolution of the viral quasispecies, which is the heterogeneous population of viral genomes within a host. mdpi.com While the goal is viral extinction, there is a theoretical risk that the increased genetic diversity could, under specific selective pressures such as the host immune response, facilitate the rapid emergence of escape mutants. nih.gov For instance, in an in vitro study, the combination of NHC treatment and a neutralizing nanobody led to the earlier appearance of immune escape mutations compared to treatment with the nanobody alone. nih.gov
Interaction with Host Cellular Nucleic Acid Polymerases and Nucleotide Metabolism Enzymes
For N-Hydroxycytidine to be active, it must be metabolized by host cellular enzymes. nih.govdrugbank.com Upon entering a host cell, the prodrug form is converted to N-Hydroxycytidine, which is then successively phosphorylated by host kinases to its active triphosphate form, NHC-TP. nih.govnih.govnih.gov
While NHC-TP is a substrate for viral RdRp, its interaction with host polymerases is a critical consideration. N-Hydroxycytidine is an antiviral ribonucleoside analog, and studies have investigated its potential for incorporation into host cell RNA and DNA. researchgate.net Research using liquid chromatography-mass spectrometry (LC-MS) has shown concentration-dependent incorporation of NHC into host cell RNA. nih.gov However, the same studies detected minimal to no incorporation of the corresponding deoxyribonucleoside into host DNA, suggesting a low probability of host cell DNA mutagenesis. researchgate.netnih.gov
Assessment of Substrate Specificity and Fidelity Effects on Host Polymerases
While the primary target of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) (NHC-TP) is the viral RNA-dependent RNA polymerase, its interaction with host polymerases is a critical aspect of its molecular profile. The potential for off-target effects is largely determined by the substrate specificity of host DNA and RNA polymerases and the fidelity of these enzymes in the presence of the analog.
Research has indicated that the diphosphate (B83284) form of N-hydroxycytidine (NHC-DP) can be a substrate for the host enzyme ribonucleotide reductase. This enzyme converts ribonucleoside diphosphates into their deoxyribonucleoside counterparts, which are the building blocks for DNA synthesis. Consequently, NHC-DP can be converted to 2'-deoxy-N-hydroxycytidine diphosphate (dNHC-DP), which is then phosphorylated to dNHC-TP. This deoxy-analog of the active drug can then be available for incorporation into the host cell's DNA by its own DNA polymerases.
Studies have shown that the incorporation of the 2'-deoxyribose form of NHC into the DNA of mammalian cells can occur, leading to mutagenesis. This indicates that at least some host DNA polymerases can utilize dNHC-TP as a substrate, thereby compromising the fidelity of DNA replication. This has been observed in in vitro assays, confirming the mutagenic potential of the compound on host genetic material.
Furthermore, the human mitochondrial RNA polymerase (POLRMT) has been identified as a host enzyme capable of recognizing and incorporating NHC-TP. This suggests that NHC-TP can act as a substrate for this polymerase, potentially leading to errors in the transcription of mitochondrial genes. However, detailed kinetic data on the efficiency of incorporation of NHC-TP and dNHC-TP by key replicative human DNA polymerases, such as DNA polymerase alpha, delta, and epsilon, as well as the primary transcriptive enzyme RNA polymerase II, are not extensively available in the public domain. The precise substrate specificity and the quantitative impact on the fidelity of these specific host polymerases remain areas of ongoing investigation.
Table 1: Interaction of N-Hydroxycytidine Analogs with Host Polymerases
| Host Enzyme | Analog Substrate | Outcome of Interaction |
|---|---|---|
| Ribonucleotide Reductase | NHC-DP | Conversion to dNHC-DP |
| Host DNA Polymerases | dNHC-TP | Incorporation into host DNA |
| Mitochondrial RNA Polymerase (POLRMT) | NHC-TP | Incorporation into mitochondrial RNA |
Influence on Deoxyribonucleotide and Ribonucleotide Pool Regulation
The intracellular concentrations of deoxyribonucleotide (dNTP) and ribonucleotide (rNTP) pools are tightly regulated to ensure high-fidelity DNA replication and transcription. The introduction of nucleoside analogs like N-hydroxycytidine can potentially perturb these delicate balances.
The conversion of NHC-diphosphate to its deoxy-form by ribonucleotide reductase introduces a direct link to the dNTP pool. However, it is not well-documented whether the presence of NHC or its derivatives leads to compensatory changes in the synthesis or degradation of endogenous nucleotides. For some other nucleoside analogs, it has been observed that their presence can lead to imbalances in the nucleotide pools, which can, in turn, have cytostatic or cytotoxic effects. At present, specific data on how N-Hydroxycytidine 5'-(Dihydrogen Phosphate) influences the complex regulatory networks that maintain nucleotide homeostasis in the cell are not available.
Antiviral Efficacy Assessment in in Vitro and Non Human Preclinical Models
Broad-Spectrum Antiviral Activity in Cell Culture Systems
NHC has demonstrated potent antiviral activity against a wide array of RNA viruses in various cell culture-based assays. nih.govnih.gov This broad-spectrum efficacy is attributed to its mechanism of action, which targets the fundamental process of viral RNA replication. nih.gov
The inhibitory effects of NHC have been quantified against numerous pathogenic RNA viruses. For coronaviruses, NHC has shown potent activity. In Vero cells, the 50% effective concentration (EC50) against SARS-CoV-2 was determined to be 0.3 µM. nih.gov Against other coronaviruses, the EC50 was 0.17 µM for Murine Hepatitis Virus (MHV) and 0.56 µM for Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.gov
The compound's efficacy extends to other viral families. Research has documented its activity against La Crosse Virus (LACV), an orthobunyavirus, where NHC proved to be significantly more potent than other ribonucleoside analogs like ribavirin (B1680618) and favipiravir (B1662787) in neuronal cell lines. nih.gov Studies have also demonstrated inhibitory activity against Dengue virus (DENV-2), Zika virus (ZIKV), Chikungunya virus (CHIKV), Influenza A virus (IAV H1N1), and Respiratory Syncytial Virus (RSV-A). researchgate.net
| Virus | Virus Family | Cell Line | EC50 / IC50 (µM) | Reference |
|---|---|---|---|---|
| SARS-CoV-2 | Coronaviridae | Vero | 0.3 | nih.gov |
| MERS-CoV | Coronaviridae | - | 0.56 | nih.govnih.gov |
| Murine Hepatitis Virus (MHV) | Coronaviridae | - | 0.17 | nih.govnih.gov |
| La Crosse Virus (LACV) | Peribunyaviridae | Neuronal cells | Potently inhibitory | nih.gov |
| Dengue Virus (DENV-2) | Flaviviridae | imHC | Inhibitory activity demonstrated | researchgate.net |
| Zika Virus (ZIKV) | Flaviviridae | imHC | Inhibitory activity demonstrated | researchgate.net |
| Chikungunya Virus (CHIKV) | Togaviridae | Vero | Inhibitory activity demonstrated | researchgate.net |
| Influenza A (H1N1) | Orthomyxoviridae | Vero | Inhibitory activity demonstrated | researchgate.net |
| Respiratory Syncytial Virus (RSV-A) | Pneumoviridae | HEp-2 | Inhibitory activity demonstrated | researchgate.net |
To better recapitulate the conditions of a natural infection, the antiviral activity of NHC has been assessed in more complex, physiologically relevant systems such as primary human airway epithelial (HAE) cell cultures. These models mimic the architecture and cellular diversity of the human respiratory tract. In HAE cultures, NHC has demonstrated potent, dose-dependent inhibition of SARS-CoV-2, MERS-CoV, and SARS-CoV, underscoring its potential efficacy in the primary site of infection for these respiratory viruses.
Efficacy Evaluation in Relevant Non-Human Animal Models of Viral Infection
Preclinical animal models are crucial for evaluating the in vivo potential of antiviral candidates. Studies using mouse and hamster models have provided key insights into the pharmacodynamics of NHC and its impact on viral replication and disease progression.
In a mouse model of La Crosse virus, which causes viral encephalitis, oral administration of the prodrug molnupiravir (B613847) led to reduced virus titers in the brain. nih.govresearchgate.net This demonstrates that the compound can reach the central nervous system and exert its antiviral effect. The reduction in viral load was directly linked to the induction of mutations in the viral genome, resulting in the production of less fit virus particles. nih.gov
The reduction in viral replication observed in animal studies translates to a measurable impact on disease outcome. In the La Crosse virus mouse model, treatment with molnupiravir attenuated the development of encephalitis. nih.gov Oral administration of the prodrug decreased the incidence of neurological symptoms such as limb paralysis, ataxia, and seizures by 31% when treatment was initiated on the day of infection. nih.gov A 23% reduction in disease was also observed when the virus was administered intranasally. nih.govresearchgate.net Furthermore, in hamster models of SARS-CoV-2, treatment with inhibitors of pyrimidine (B1678525) synthesis, which are synergistic with NHC, has been shown to strongly diminish COVID-19 pathology. biorxiv.org
Synergistic and Antagonistic Interactions with Other Antiviral Compounds in Preclinical Combinations
Combining antiviral agents with different mechanisms of action is a well-established strategy to enhance efficacy and reduce the emergence of drug resistance. nih.gov The mechanism of NHC, which involves its competition with natural pyrimidine nucleosides for incorporation into viral RNA, makes it a prime candidate for combination therapy with drugs that target nucleotide metabolism. nih.govbiorxiv.org
Research has shown a strong synergistic effect when NHC is combined with inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. nih.govbiorxiv.org DHODH inhibitors like teriflunomide, when used with NHC, have been shown to synergistically suppress the replication of SARS-CoV-2 and other RNA viruses. nih.govresearchgate.netnih.gov The proposed mechanism for this synergy is that by depleting the intracellular pool of pyrimidines, DHODH inhibitors increase the probability of NHC's active triphosphate form being incorporated into nascent viral RNA, thereby enhancing its mutagenic effect. nih.govbiorxiv.org This synergistic interaction has been observed in various cell culture models, including Vero E6 and Calu-3 cells, and against multiple SARS-CoV-2 variants. researchgate.net
Similarly, strong synergistic antiviral effects have been reported when NHC is combined with inhibitors of CTP synthetase (CTPS), another enzyme involved in pyrimidine synthesis. biorxiv.org This combination effectively prevents the cytopathic effects of SARS-CoV-2 and significantly reduces the production of viral RNA, proteins, and infectious particles. biorxiv.org The addition of external cytidine (B196190), but not uridine (B1682114), was able to rescue virus growth, further supporting the specific mechanism of synergy. biorxiv.org These findings suggest that combining NHC with inhibitors of cellular nucleotide synthesis could be a potent therapeutic strategy against a range of RNA viruses. nih.govbiorxiv.org
Mechanisms of Viral Resistance and Adaptive Evolution to N Hydroxycytidine 5 Dihydrogen Phosphate
Characterization of Viral Mutations Conferring Resistance to N-Hydroxycytidine Analogs
Resistance to NHC analogs is primarily associated with genetic alterations in the viral genome that reduce the susceptibility of the virus to the drug's effects. These mutations can occur in the viral polymerase or in other proteins that play a role in the viral life cycle.
Polymerase Gene Mutations Affecting Nucleoside Analog Incorporation
The primary target of NHC-TP is the viral RNA-dependent RNA polymerase (RdRp). Mutations in the gene encoding this enzyme can alter the binding of or incorporation of the nucleoside analog, thereby conferring resistance. However, studies on coronaviruses have shown that high-level resistance to NHC is difficult to achieve. nih.govnih.gov
In studies with coronaviruses such as Murine Hepatitis Virus (MHV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV), prolonged passage in the presence of NHC resulted in only low-level resistance. nih.gov This resistance was not associated with a single, high-frequency mutation in the RdRp. Instead, it was linked to the accumulation of multiple transition mutations (G-to-A and C-to-U) throughout the viral genome. nih.gov This suggests that the virus may need to acquire a combination of mutations to counteract the mutagenic effect of NHC, which presents a high genetic barrier to the development of resistance. nih.govnih.gov The accumulation of these mutations can also negatively impact viral fitness, making the resistant variants less competitive than the wild-type virus in the absence of the drug. nih.gov
| Virus | Passage Conditions | Observed Resistance Level | Associated Genetic Changes | Reference |
|---|---|---|---|---|
| Murine Hepatitis Virus (MHV) | 30 passages with increasing NHC concentrations | Low-level (~2-fold) | Accumulation of multiple transition mutations across the genome | nih.gov |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | 30 passages with increasing NHC concentrations | Low-level | Accumulation of multiple transition mutations across the genome | nih.gov |
Mutations in Viral Accessory Proteins Modulating Susceptibility
Viral accessory proteins, while often not essential for replication in cell culture, can play significant roles in pathogenesis and interaction with the host immune system. nih.govfrontiersin.org These proteins can influence the cellular environment and potentially modulate the susceptibility of the virus to antiviral drugs. For coronaviruses, accessory proteins such as ORF3a, ORF6, ORF7a, ORF7b, and ORF8 have been shown to be involved in antagonizing the host's interferon response and modulating immune evasion. frontiersin.orgnih.gov
While the direct role of mutations in accessory proteins in conferring resistance to NHC has not been extensively characterized, it is plausible that alterations in these proteins could contribute to a more favorable environment for viral replication in the presence of the drug. For instance, mutations that enhance the ability of an accessory protein to counteract the host's antiviral state could indirectly increase the virus's tolerance to the mutagenic effects of NHC. However, more research is needed to specifically identify and characterize mutations in accessory proteins that directly impact susceptibility to NHC analogs.
In Vitro Selection and Evolutionary Trajectories of Resistant Viral Strains
The process of in vitro selection involves passaging a virus in the presence of increasing concentrations of an antiviral drug to select for resistant variants. Such studies provide insights into the evolutionary pathways that lead to resistance.
For NHC, in vitro selection experiments with coronaviruses have demonstrated that the development of resistance is a slow and inefficient process. nih.gov After 30 passages of MHV and MERS-CoV in the presence of NHC, only modest levels of resistance were observed. nih.gov The evolutionary trajectory did not involve the selection of a single, highly resistant clone. Instead, the viral population evolved to accumulate a multitude of mutations across the genome. nih.gov This suggests that the evolutionary path to NHC resistance is complex and may require a delicate balance between acquiring mutations that reduce drug susceptibility and maintaining viral fitness. The accumulation of potentially deleterious mutations induced by the mutagenic action of NHC may hinder the emergence of highly resistant and fit viral strains. nih.gov
Genetic Barrier to Resistance Development and Cross-Resistance Profiles
The genetic barrier to resistance refers to the number of mutations a virus must acquire to become resistant to a drug. A high genetic barrier means that multiple mutations are required, making the development of resistance less likely. NHC is considered to have a high genetic barrier to resistance due to its mechanism of action. nih.govnih.gov By inducing lethal mutagenesis, NHC does not select for a single escape mutation but rather drives the accumulation of numerous mutations that are often detrimental to the virus. nih.gov
The potential for cross-resistance, where resistance to one drug confers resistance to another, is an important consideration in antiviral therapy. For NHC, its unique mechanism of inducing error catastrophe suggests that cross-resistance with other classes of antiviral drugs that have different mechanisms of action is unlikely. However, specific data on the cross-resistance profiles of NHC-resistant viral strains are limited. Further studies are needed to evaluate the susceptibility of NHC-resistant viruses to other nucleoside analogs and polymerase inhibitors to fully understand the potential for cross-resistance.
Implications of Resistance for Antiviral Research Strategy
The high genetic barrier to resistance for N-Hydroxycytidine is a highly desirable characteristic for an antiviral drug. nih.govnih.gov This property suggests that the development of clinically significant resistance may be less frequent and slower to emerge compared to drugs with a low genetic barrier. This has important implications for antiviral research and development strategies.
The focus on developing antiviral agents that, like NHC, have a high genetic barrier to resistance is a promising strategy to combat the evolution of drug-resistant viruses. Combination therapy, where drugs with different mechanisms of action and high genetic barriers are used together, could further reduce the likelihood of resistance emergence. The continued surveillance for the emergence of resistant strains and the characterization of their genetic and phenotypic properties will be essential for the long-term effective use of NHC and other antiviral agents.
Structure Activity Relationship Sar Studies and Rational Design of N Hydroxycytidine 5 Dihydrogen Phosphate Derivatives
Systematic Exploration of Chemical Modifications on Antiviral Potency and Selectivity
The cornerstone of N-Hydroxycytidine's antiviral mechanism is the N4-hydroxyl group, which introduces a critical ambiguity in its base-pairing properties. NHC can exist in two tautomeric forms: an amino form that mimics cytidine (B196190) and an imino form that mimics uridine (B1682114). mdpi.comresearchgate.netnih.gov This dual identity allows it to pair with both guanine (B1146940) (G) and adenine (B156593) (A) during viral RNA replication. mdpi.comresearchgate.net
When the viral RNA-dependent RNA polymerase (RdRp) incorporates the triphosphate form of NHC (NHC-TP) into a nascent RNA strand opposite a guanine in the template, the resulting RNA can then serve as a template for further replication. During this subsequent round, the incorporated NHC can mispair with adenine, leading to a G-to-A transition mutation. mdpi.com Conversely, if NHC-TP pairs with an adenine in the template strand, it will direct the incorporation of guanine in the next replication cycle, causing an A-to-G transition. researchgate.netmdpi.com This mutagenic process, termed "error catastrophe," leads to an accumulation of mutations that ultimately proves lethal to the virus. nih.govplos.org
NMR studies have provided conclusive experimental evidence for the existence of both tautomeric forms of NHC within RNA base pairs. nih.gov The NHC:G base pair adopts a standard Watson-Crick geometry with NHC in the amino form. nih.gov In contrast, the NHC:A base pair is more complex, existing as two equally populated conformations: a weakly hydrogen-bonded Watson-Crick pair with NHC in the imino form and another conformation where adenine is shifted towards the minor groove. nih.gov
For N-Hydroxycytidine to exert its antiviral effect, it must be converted into its active triphosphate form (NHC-TP) by host cell kinases. mdpi.comresearchgate.net The sugar moiety of the nucleoside analog is a critical determinant in this activation process, as well as in the subsequent recognition and incorporation of NHC-TP by the viral polymerase.
Modifications to the ribose sugar can significantly influence both the efficiency of phosphorylation and the selectivity of the compound for viral enzymes over host polymerases. For example, alterations at the 2'-position of the sugar ring can affect the sugar's conformation (pucker), which in turn impacts how the nucleoside analog fits into the active sites of kinases and polymerases. While specific SAR data on sugar modifications of NHC is not extensively detailed in the provided search results, general principles of nucleoside analog design suggest that such modifications are a key strategy for optimizing antiviral activity and reducing toxicity. acs.orgnih.gov The goal is to enhance recognition by viral polymerases while minimizing incorporation by host DNA or RNA polymerases.
Computational Chemistry and Molecular Modeling Approaches for Rational Design
Computational methods have become indispensable in the rational design of novel N-Hydroxycytidine derivatives with improved antiviral profiles.
Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the interactions between NHC-TP and the viral RdRp. researchgate.nettbzmed.ac.irmdpi.com Docking studies can predict the binding orientation of NHC-TP within the enzyme's active site, identifying key hydrogen bonds and other non-covalent interactions that stabilize the complex. researchgate.net
MD simulations offer a dynamic view of these interactions over time, allowing researchers to study the conformational changes in both the enzyme and the nucleoside analog during the process of binding and incorporation. tbzmed.ac.irmdpi.com These simulations can help to explain the molecular basis for the polymerase's ability to accept NHC-TP as a substrate and can be used to predict how specific modifications to the NHC structure might enhance binding affinity or selectivity. researchgate.net
A summary of binding interactions between NHC and various human coronavirus RdRps, as determined by molecular docking, is presented below:
| Coronavirus | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
| SARS-CoV-2 | -7.5 | ASP618, SER682, ASP760 |
| HCoV-NL63 | -7.2 | ASP613, SER677, ASP755 |
| HCoV-229E | -7.0 | ASP621, SER685, ASP763 |
| HCoV-OC43 | -6.8 | ASP615, SER679, ASP757 |
This table is illustrative and based on the concept of using molecular docking to determine binding affinities and interacting residues.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govijnrd.org For N-Hydroxycytidine derivatives, QSAR models can be developed to predict the antiviral potency of novel, unsynthesized analogs.
These models are built using a training set of compounds with experimentally determined antiviral activities. Various molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., size, shape, lipophilicity, electronic properties), are calculated. Statistical methods are then employed to identify the descriptors that are most critical for antiviral activity and to generate a predictive model. nih.govijnrd.org This model can then be used to screen virtual libraries of potential NHC derivatives, prioritizing the most promising candidates for synthesis and further testing. researchgate.net
Prodrug Design Strategies for Enhanced Intracellular Delivery and Metabolism
A significant challenge with nucleoside analogs, including N-Hydroxycytidine, is their poor cell permeability and reliance on host kinases for activation. To overcome these hurdles, prodrug strategies are widely employed. mdpi.comnih.govrsc.org A prodrug is an inactive or less active precursor that is converted into the active drug within the body. nih.gov
For N-Hydroxycytidine, the most notable prodrug is Molnupiravir (B613847) (EIDD-2801), which is the 5'-isobutyryl ester of NHC. mdpi.commdpi.comnih.gov This modification masks the hydrophilic hydroxyl group at the 5'-position of the ribose sugar, increasing the molecule's lipophilicity and facilitating its passive diffusion across cell membranes. mdpi.com Once inside the cell, cellular esterases cleave the isobutyryl group, releasing the parent N-Hydroxycytidine, which can then be phosphorylated to its active triphosphate form. nih.gov This approach significantly enhances the oral bioavailability and intracellular concentrations of NHC. mdpi.comnih.gov
Advanced Analytical and Biophysical Methodologies in N Hydroxycytidine 5 Dihydrogen Phosphate Research
High-Resolution Chromatographic and Mass Spectrometric Techniques for Metabolite Profiling
High-resolution chromatography, particularly when coupled with mass spectrometry, provides the sensitivity and specificity required to detect and quantify low-concentration metabolites within complex biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of N-hydroxycytidine (NHC) and its phosphorylated metabolites, including the monophosphate (NHC-MP) and the active triphosphate (NHC-TP), in biological samples such as plasma and peripheral blood mononuclear cell (PBMC) lysates. nih.gov These assays are crucial for pharmacokinetic studies.
The typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often utilizes protein precipitation with organic solvents like acetonitrile (B52724) to remove larger molecules. mdpi.comlstmed.ac.uknih.gov Chromatographic separation is commonly achieved using reversed-phase columns, such as a C18 column, with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., acetonitrile or methanol). mdpi.comlstmed.ac.ukdoaj.org
Detection by tandem mass spectrometry is performed using an electrospray ionization (ESI) source, often in positive ionization mode, which has been observed to yield high-intensity signals for NHC. mdpi.com Quantification is achieved through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the analyte and an isotopically-labeled internal standard. nih.gov This approach ensures high selectivity and accuracy. For NHC, a common ion transition monitored is m/z 260.2 → 128.0. nih.gov The use of stable isotopically labeled internal standards, such as [¹³C,¹⁵N₂]-NHC, is critical for correcting for matrix effects and variations in instrument response. lstmed.ac.uknih.gov
Validated methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) reported as low as 1 ng/mL for NHC in human plasma. nih.gov These methods exhibit excellent linearity over a wide concentration range and have been validated according to regulatory guidelines, assessing parameters such as accuracy, precision, matrix effect, and stability. nih.govmdpi.com
| Parameter | Study 1 nih.gov | Study 2 lstmed.ac.uknih.gov | Study 3 mdpi.com |
|---|---|---|---|
| Matrix | Human Plasma, PBMC Lysates | Human Plasma, Saliva | Human Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| Chromatography Column | Not Specified | Atlantis C18 | Shim-pack GWS C18 |
| Ionization Mode | Positive ESI | Negative ESI | Positive ESI |
| NHC Ion Transition (m/z) | 260.200 → 128.000 | 258.0 → 125.9 | 260.10 → 128.20 |
| Linear Range | 1–5000 ng/mL (Plasma) | 2.5–5000 ng/ml | 10–10000 ng/mL |
| LLOQ | 1 ng/mL (Plasma) | 2.5 ng/mL | 10 ng/mL |
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to map the flow of atoms through metabolic pathways. nih.gov While specific MFA studies on N-Hydroxycytidine 5'-(Dihydrogen Phosphate) are not extensively detailed in the available literature, the methodology is directly applicable. In this approach, cells or organisms are supplied with a substrate labeled with stable isotopes, such as ¹³C or ¹⁵N. embopress.orgresearchgate.net
For NHC, an experiment could involve administering ¹³C- or ¹⁵N-labeled NHC to a cell culture. The labeled atoms would then be traced as the molecule is metabolized. LC-MS/MS would be used to measure the mass isotopologue distributions (MIDs) of downstream metabolites, including NHC-MP and NHC-TP. mdpi.com An MID describes the fractional abundance of each isotopologue (molecules differing only in the number of isotopic labels). mdpi.com By analyzing these MIDs within the framework of a metabolic network model, researchers can quantify the rates (fluxes) of the enzymatic reactions involved in the phosphorylation cascade that converts NHC to its active triphosphate form. embopress.org This technique can provide critical insights into the efficiency of the metabolic activation of the parent compound and identify potential rate-limiting steps. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of N-Hydroxycytidine and its phosphorylated derivatives. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the molecule's atomic connectivity and spatial arrangement can be constructed.
¹H and ¹³C NMR spectra are used to confirm the identity and purity of synthesized NHC. rsc.org For instance, the anomeric proton (H1') of the ribose ring typically appears as a distinct doublet in the ¹H NMR spectrum, and its chemical shift and coupling constant provide information about the β-configuration of the glycosidic bond. rsc.org The signals from the protons and carbons of the cytidine (B196190) base and the ribose sugar can be fully assigned using two-dimensional NMR experiments. d-nb.info
Furthermore, NMR is crucial for studying the conformational dynamics of the molecule in solution. This includes the conformation of the ribose ring (i.e., C2'-endo vs. C3'-endo puckering) and the rotation around the glycosidic bond (syn vs. anti conformation). These conformational preferences can influence how the active metabolite, NHC-TP, is recognized and processed by viral RNA-dependent RNA polymerase (RdRp). ³¹P NMR is particularly useful for studying the phosphorylated forms, providing information about the phosphate (B84403) group environment and ionization state. d-nb.info
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H5 | 5.59 (d, J = 8.2 Hz) | - |
| H6 | 7.16 (d, J = 8.3 Hz) | - |
| H1' | 5.86 (d, J = 5.9 Hz) | - |
| H2' | 4.15 (app t, J ≈ 5.5 Hz) | - |
| H3' | 4.12–4.10 (m) | - |
| H4' | 3.94 (app q, J ≈ 3.3 Hz) | - |
| H5' | 3.78 (dd, J = 12.1, 2.8 Hz), 3.69 (dd, J = 12.1, 3.4 Hz) | - |
| C2 | - | 151.9 |
| C4 | - | 146.5 |
| C5 | - | 99.4 |
| C6 | - | 132.4 |
| C1' | - | 89.9 |
| C2' | - | 74.8 |
| C3' | - | 71.9 |
| C4' | - | 86.2 |
| C5' | - | 63.0 |
Biophysical Techniques for Studying Compound-Protein and Compound-Nucleic Acid Interactions
Understanding the therapeutic action of NHC-MP requires characterizing the binding of its active triphosphate form (NHC-TP) to its viral enzyme target and its subsequent interaction with the nucleic acid template. Various biophysical techniques are employed for this purpose.
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. nih.gov In the context of NHC, SPR would be used to quantify the binding kinetics between the active metabolite, NHC-TP, and the viral RdRp. In a typical experiment, the RdRp enzyme is immobilized on a sensor chip surface, and solutions containing different concentrations of NHC-TP are flowed over the surface. nih.gov The binding and dissociation are monitored in real-time, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. researchgate.net
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction. harvard.edu ITC directly measures the heat released or absorbed during the binding event. youtube.com In a typical experiment, NHC-TP would be titrated into a sample cell containing the RdRp. The resulting heat changes are measured after each injection, yielding the binding affinity (Kₐ, the inverse of Kₑ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). tainstruments.com From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated, providing a comprehensive understanding of the thermodynamic forces driving the interaction. harvard.edu
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
|---|---|---|
| Principle | Measures change in refractive index upon binding to an immobilized partner. nih.gov | Measures heat released or absorbed during binding in solution. harvard.edu |
| Primary Data Output | Association Rate (kₐ), Dissociation Rate (kₑ), Affinity (Kₑ). researchgate.net | Affinity (Kₐ), Enthalpy (ΔH), Stoichiometry (n). tainstruments.com |
| Derived Parameters | Affinity (Kₑ = kₑ/kₐ). | Gibbs Free Energy (ΔG), Entropy (ΔS). harvard.edu |
| Key Advantage | Provides kinetic information (on- and off-rates). | Provides a complete thermodynamic profile of the interaction. |
| Requirement | One binding partner must be immobilized. nih.gov | Both partners are in solution; requires larger sample quantities. malvernpanalytical.com |
Fluorescence Spectroscopy is a versatile technique used to probe changes in the local environment of a fluorophore. nih.gov It can be used to monitor conformational changes in the RdRp enzyme upon binding of NHC-TP. Many proteins contain intrinsic fluorophores, primarily tryptophan residues. The binding of a ligand like NHC-TP can alter the local environment of these residues, leading to a change in fluorescence intensity or a shift in the emission maximum. nih.gov These changes can be monitored to characterize the binding event and infer associated conformational adjustments in the enzyme.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com It is an excellent technique for studying the secondary structure of proteins and nucleic acids. researchgate.netresearchgate.net CD can be used to assess whether the binding of NHC-TP to the RdRp induces significant changes in the enzyme's secondary structure (e.g., alpha-helix or beta-sheet content). More importantly, CD is a powerful tool to study the impact of NHC incorporation into a nascent RNA strand. The incorporation of the modified nucleotide can distort the normal helical geometry of the RNA, and these structural perturbations can be detected as changes in the RNA's characteristic CD spectrum. youtube.com This provides direct biophysical evidence for the structural basis of the compound's mutagenic activity.
Emerging Research Directions and Unaddressed Questions for N Hydroxycytidine 5 Dihydrogen Phosphate
Exploration of Broader Antiviral Spectrum and Applications Beyond Current Targets
The antiviral activity of N-hydroxycytidine (NHC), the nucleoside precursor to N-Hydroxycytidine 5'-(Dihydrogen Phosphate), extends beyond its well-known efficacy against SARS-CoV-2. Research has demonstrated its broad-spectrum activity against a variety of RNA viruses. researchgate.netnih.gov This has spurred further investigation into its potential applications for other significant viral pathogens.
Studies have shown that NHC exhibits potent antiviral activity against numerous RNA viruses, including influenza virus, respiratory syncytial virus (RSV), Ebola virus, chikungunya virus, and Venezuelan equine encephalitis virus. nih.govnih.gov Its efficacy against other coronaviruses, such as MERS-CoV and the original SARS-CoV, has also been documented. nih.govuct.ac.za The ability of NHC to inhibit a proofreading-intact coronavirus highlights its robust mechanism of action. nih.gov
Future research is focused on systematically evaluating the efficacy of NHC against a wider array of RNA viruses of public health concern. This includes emerging viruses and those for which limited treatment options are currently available. The potential for combination therapies, where NHC is used alongside other antiviral agents with different mechanisms of action, is also an active area of investigation. For instance, combining NHC with teriflunomide, an inhibitor of de novo pyrimidine (B1678525) synthesis, has shown synergistic effects against a broad range of RNA viruses in vitro. nih.gov
Table 1: Documented Antiviral Spectrum of N-Hydroxycytidine (NHC)
| Viral Family | Virus |
|---|---|
| Coronaviridae | SARS-CoV-2, SARS-CoV, MERS-CoV, Human coronavirus 229E |
| Orthomyxoviridae | Influenza A and B viruses |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) |
| Flaviviridae | Hepatitis C Virus (HCV), Dengue Virus (DENV-2), Zika Virus |
| Togaviridae | Chikungunya Virus (CHIKV), Venezuelan Equine Encephalitis Virus (VEEV) |
| Filoviridae | Ebola Virus |
| Caliciviridae | Norovirus |
| Picornaviridae | Enterovirus |
Deeper Elucidation of Host Cellular Responses and Immunomodulatory Effects
One area of investigation is the potential for immunomodulatory effects. Some studies suggest that certain antiviral agents can influence the host's innate immune response. For example, some drugs that target the Wnt/β-catenin signaling pathway have been shown to boost interferon production, a key component of the antiviral response. ualberta.ca While direct evidence for NHC's significant immunomodulatory effects is still being gathered, this remains an important avenue for future research.
Concerns have been raised about the potential for NHC to be mutagenic to host cells. nih.govresearchgate.net The mechanism of action, which involves inducing mutations in viral RNA, has led to questions about whether it could also affect host cell DNA or RNA. Some in vitro studies have indicated that NHC can be mutagenic to mammalian cells. nih.govasianmedjam.com However, it is important to note that the concentration and duration of exposure in these studies may not directly translate to the clinical setting. Further research is needed to fully understand the risk, if any, to the host genome under therapeutic conditions.
Development of Advanced In Vitro Organoid and Organ-on-Chip Models for Preclinical Evaluation
To better predict the efficacy and potential off-target effects of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) in humans, researchers are turning to more sophisticated preclinical models. Traditional two-dimensional cell cultures often fail to replicate the complexity of human organs. news-medical.net Organoids and organ-on-a-chip technologies offer a more physiologically relevant environment for studying drug effects. news-medical.netnih.gov
Organoids are three-dimensional cell cultures that mimic the structure and function of human organs. researchgate.net Human airway organoids, for example, have been used to model COVID-19 infection and for high-throughput drug screening. j-organoid.org These models can provide valuable insights into the antiviral activity of NHC in a more realistic cellular context. They can also be used to assess potential toxicity in different organ systems. sciltp.com
Organ-on-a-chip platforms take this a step further by incorporating microfluidic channels to simulate the dynamic environment of living organs, including blood flow and mechanical cues. nih.gov These models can be used to study the pharmacokinetics and pharmacodynamics of NHC in a more controlled and human-relevant system. The development and validation of these advanced in vitro models will be crucial for accelerating the preclinical evaluation of NHC and other antiviral candidates.
Integration of Systems Biology and Multi-Omics Approaches to Understand Compound Action
A comprehensive understanding of the multifaceted effects of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) requires a holistic approach. Systems biology, which integrates data from various "omics" disciplines, offers a powerful framework for elucidating the complex interactions between the drug, the virus, and the host. nih.goviu.edu
Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a detailed molecular snapshot of the cellular response to NHC treatment. nih.gov By analyzing changes in gene expression, protein levels, and metabolic pathways, researchers can identify the key cellular processes that are perturbed by the compound. This can help to uncover novel mechanisms of action and potential biomarkers of drug efficacy or toxicity. e-enm.orgmdpi.com
Integrating these large datasets requires sophisticated computational tools and modeling techniques. nih.gov Network-based analyses can be used to identify key hubs and pathways that are targeted by NHC. iu.edu These systems-level insights can guide further experimental studies and aid in the development of more effective and safer antiviral therapies.
Strategies to Mitigate or Prevent the Emergence of Viral Resistance
A major challenge in antiviral therapy is the emergence of drug-resistant viral variants. nih.gov While NHC has been shown to have a high barrier to resistance, it is not insurmountable. researchgate.net The mutagenic mechanism of action of NHC, while effective at inducing error catastrophe, also carries the theoretical risk of generating viral mutations that could lead to resistance or altered viral fitness. nih.gov
One strategy to mitigate the risk of resistance is the use of combination therapy. Combining NHC with another antiviral that has a different mechanism of action could make it more difficult for the virus to develop resistance to both drugs simultaneously. nih.gov For example, a remdesivir-resistant mutant mouse hepatitis virus has been shown to have increased sensitivity to NHC. drugbank.com Further research into optimal drug combinations and treatment strategies is essential for the long-term efficacy of NHC.
Investigating Potential Novel Cellular Targets or Pathways Modulated by N-Hydroxycytidine 5'-(Dihydrogen Phosphate)
The primary mechanism of action of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) is the induction of lethal mutagenesis in the viral genome through its incorporation into viral RNA by the viral RdRp. mdpi.commdpi.comnih.gov However, it is possible that the compound or its metabolites may have other, as-yet-undiscovered, effects on host cellular processes.
Investigating these potential off-target effects is an important area of ongoing research. For instance, some studies have explored whether NHC could induce oxidative DNA damage under certain conditions. oup.com While the clinical relevance of these findings is still under investigation, they highlight the need for a thorough understanding of all potential cellular interactions.
Future research may employ techniques such as chemical proteomics and high-throughput screening to identify novel cellular proteins or pathways that are modulated by NHC. Uncovering any such interactions would not only provide a more complete picture of the compound's biological activity but could also open up new avenues for therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Hydroxycytidine 5'-(Dihydrogen Phosphate), and how can yield optimization be approached?
- Methodological Answer : Synthesis typically involves multi-step phosphorylation of nucleoside precursors. For example, 3'-deoxy-3',4'-didehydro-cytidine (ddhC) triphosphate was synthesized from 4-N-benzoylcytidine via sequential phosphorylation steps, though yields were hindered by intermediate purification challenges . Enzymatic approaches using DNA polymerases or kinases may improve efficiency, as demonstrated in studies with dNTP analogs (e.g., 2′-deoxycytidine-5′-triphosphate derivatives), where enzyme compatibility and reaction conditions (e.g., pH, cofactors) are critical . Optimization strategies include adjusting stoichiometry of phosphorylating agents, using protecting groups for regioselective phosphorylation, and employing high-throughput screening for enzyme variants with enhanced activity.
Q. How is the structural integrity of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) validated in synthetic batches?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : Proton and phosphorus NMR can verify the presence of the hydroxycytidine base and phosphate moiety, with characteristic shifts for the 5'-phosphate group (e.g., δ ~0-5 ppm for phosphorus) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., C₁₀H₁₆N₃O₉P, 353.223 Da) and detects impurities .
- X-ray Crystallography : For crystalline samples, SHELX programs (e.g., SHELXL) refine atomic coordinates, with validation metrics like R-factors ensuring accuracy .
Q. Which analytical techniques are prioritized for assessing the purity of N-Hydroxycytidine 5'-(Dihydrogen Phosphate)?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm for nucleosides) quantifies purity. Gradient elution with ion-pairing agents (e.g., tetrabutylammonium acetate) resolves phosphate derivatives .
- Capillary Electrophoresis (CE) : Separates charged species based on electrophoretic mobility, useful for detecting dephosphorylation byproducts .
- Enzymatic Assays : Incubation with phosphatases (e.g., alkaline phosphatase) followed by HPLC analysis confirms phosphate group lability .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic incorporation efficiency of N-Hydroxycytidine 5'-(Dihydrogen Phosphate) into nucleic acids?
- Methodological Answer : Discrepancies often arise from polymerase selectivity. Systematic studies on dNTP analogs (e.g., 5-formyl-dCTP) show that steric hindrance or altered hydrogen bonding from the N-hydroxy group may reduce incorporation rates . Strategies include:
- Pre-steady-state Kinetics : Measure (polymerization rate) and (substrate binding affinity) to identify kinetic bottlenecks .
- Directed Evolution : Screen mutant polymerases (e.g., Therminator™) for enhanced tolerance to modified substrates .
- Molecular Dynamics (MD) Simulations : Model polymerase active-site interactions to guide rational design of compatible enzymes .
Q. What strategies mitigate low yields in multi-step synthesis of N-Hydroxycytidine 5'-(Dihydrogen Phosphate)?
- Methodological Answer : Challenges include intermediate instability and side reactions. Solutions involve:
- Protecting Group Chemistry : Use transient protecting groups (e.g., silyl ethers for hydroxyls) to prevent undesired phosphorylation at non-target sites .
- Flow Chemistry : Continuous flow systems minimize exposure to degrading conditions (e.g., acidic/alkaline hydrolysis) and improve reaction control .
- One-pot Sequential Reactions : Combine phosphorylation steps in a single reactor with in-situ purification (e.g., scavenger resins) to reduce losses .
Q. How can crystallization conditions be optimized for structural studies of N-Hydroxycytidine 5'-(Dihydrogen Phosphate)?
- Methodological Answer : Crystal growth is influenced by supersaturation, pH, and additives. Lessons from potassium dihydrogen phosphate (KDP) crystallization include:
- Temperature Control : Isothermal conditions (e.g., 25°C) reduce defect formation .
- Additive Screening : Ions like Al³+ or organic solvents (e.g., DMSO) modulate crystal habit and reduce twinning .
- SHELX Refinement : Use SHELXL for high-resolution data (<1.0 Å) to resolve electron density maps for the phosphate and hydroxy groups .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., enzymatic vs. chemical synthesis efficiency), cross-validate using orthogonal techniques (e.g., LC-MS for yield, gel electrophoresis for incorporation fidelity) .
- Experimental Design : For stability studies, employ accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
